Helminthosporol

Description

from Cochliobolus sativus; cholesterol acyltransferase inhibitor & plant growth promoting substance; structure given in first source

Structure

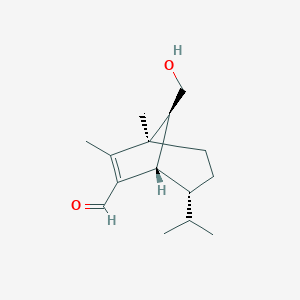

3D Structure

Properties

IUPAC Name |

(1R,4R,5S,8S)-8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7,9,11,13-14,17H,5-6,8H2,1-4H3/t11-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDNSKMAFGPBFU-BEAPCOKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2C(CCC1(C2CO)C)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H]2[C@H](CC[C@@]1([C@H]2CO)C)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-29-0 | |

| Record name | (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-(1-methylethyl)bicyclo[3.2.1]oct-6-ene-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helminthosporol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELMINTHOSPOROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0G04WG66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Toxin as a Tool: A Technical Guide to the Discovery and Isolation of Helminthosporol from Cochliobolus sativus

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of helminthosporol, a bioactive sesquiterpenoid produced by the phytopathogenic fungus Cochliobolus sativus. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, offering field-proven insights into the methodologies for obtaining this significant secondary metabolite.

Introduction: The Phytopathogen and its Bioactive Arsenal

Cochliobolus sativus, in its asexual stage known as Bipolaris sorokiniana, is a formidable plant pathogen responsible for diseases such as spot blotch and common root rot in cereal crops like wheat and barley.[1] The virulence of this fungus is, in part, attributed to its production of a diverse array of secondary metabolites.[2] These small molecules, while not essential for the primary growth of the fungus, play crucial roles in its interaction with the host plant and have garnered significant interest for their potential pharmacological applications.[3][4][5] Among these metabolites, the sesquiterpenoid this compound stands out for its intriguing biological activities.

Initially discovered in the early 1960s, this compound (C₁₅H₂₄O₂) was identified as a natural plant growth regulator. Subsequent research has further elucidated its role and that of its precursor, helminthosporal, in plant pathogenesis.[2] This guide provides a detailed methodology for the isolation and purification of this compound, enabling further investigation into its therapeutic potential.

Part 1: Cultivation of Cochliobolus sativus for this compound Production

The successful isolation of this compound begins with the robust cultivation of Cochliobolus sativus under conditions that favor the production of secondary metabolites. The choice of culture medium and environmental parameters are critical for maximizing yield.

Culture Medium: Czapek-Dox Broth

A semi-synthetic medium such as Czapek-Dox broth is recommended for the cultivation of Cochliobolus sativus.[2][6][7][8] This medium provides a defined source of carbon (sucrose) and nitrogen (sodium nitrate), which supports fungal growth while being conducive to the production of secondary metabolites.[2][7]

| Component | Concentration (g/L) | Purpose |

| Sucrose | 30.0 | Carbon source for fungal growth and metabolism. |

| Sodium Nitrate | 3.0 | Nitrogen source for the synthesis of amino acids and proteins. |

| Dipotassium Phosphate | 1.0 | Buffering agent to maintain a stable pH. |

| Magnesium Sulfate | 0.5 | Source of essential magnesium ions for enzymatic activity. |

| Potassium Chloride | 0.5 | Provides essential potassium and chloride ions. |

| Ferrous Sulfate | 0.01 | Source of iron, a cofactor for many enzymes. |

| Distilled Water | 1000 mL | Solvent. |

Inoculation and Incubation

For optimal production of this compound, a liquid submerged culture is preferred as it allows for greater mycelial biomass and efficient extraction.

-

Inoculum Preparation: A pure culture of Cochliobolus sativus is first grown on a solid medium like Potato Dextrose Agar (PDA) to obtain a healthy mycelial mat. Small agar plugs from this culture are then used to inoculate the liquid Czapek-Dox broth.

-

Incubation Conditions: The inoculated flasks are incubated on a rotary shaker at approximately 120-150 rpm for 14-21 days at a temperature of 25-28°C. Shaking ensures adequate aeration and nutrient distribution for the growing mycelium.

Part 2: Extraction and Purification of this compound

The isolation of this compound from the fungal culture is a multi-step process involving solvent extraction followed by chromatographic purification. The following protocol outlines a robust and reproducible methodology.

Solvent Extraction

Following incubation, the fungal culture is harvested. The mycelium is separated from the culture broth by filtration. Both the mycelial mat and the culture filtrate are extracted as this compound can be found in both.

-

Step 1: Mycelial Extraction: The filtered mycelium is homogenized and extracted with ethyl acetate. This solvent is chosen for its ability to efficiently solubilize semi-polar compounds like this compound. The extraction is typically repeated three times to ensure complete recovery.

-

Step 2: Filtrate Extraction: The culture filtrate is also subjected to liquid-liquid extraction with ethyl acetate. The organic layers from both extractions are combined.

-

Step 3: Concentration: The combined ethyl acetate extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract contains a complex mixture of metabolites. Therefore, a sequential chromatographic approach is necessary to isolate this compound to a high degree of purity.

The crude extract is first subjected to silica gel column chromatography, a technique that separates compounds based on their polarity.

-

Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically employed as the mobile phase. The polarity of the solvent system is gradually increased, starting with 100% hexane and progressively increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Fractions from the silica gel column that are enriched with this compound are further purified using preparative HPLC.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is effective for the separation.

-

Detection: A UV detector is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

Caption: Workflow for the isolation and purification of this compound.

Part 3: Structural Elucidation of this compound

Once purified, the chemical structure of this compound is confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Observation | Interpretation |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the formula C₁₅H₂₄O₂. | Confirms the molecular weight and elemental composition of the compound. |

| Infrared (IR) Spectroscopy | Broad absorption band around 3400 cm⁻¹, and a sharp peak around 1680 cm⁻¹. | Indicates the presence of a hydroxyl (-OH) group and a carbonyl (C=O) group, respectively. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of ¹H and ¹³C NMR spectra reveals the specific arrangement of protons and carbons, including signals characteristic of an aldehyde proton and various aliphatic and olefinic protons. | Provides the detailed connectivity of atoms, confirming the sesquiterpenoid skeleton and the positions of the functional groups. |

The combination of these techniques provides unambiguous evidence for the structure of this compound.

Part 4: Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis originates from the isoprenoid pathway.

Caption: Simplified biosynthetic pathway of this compound.

The biosynthesis of this compound begins with the assembly of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units, derived from the mevalonate pathway, to form farnesyl pyrophosphate (FPP). FPP is the universal precursor for all sesquiterpenoids. A specific sesquiterpene cyclase then catalyzes the cyclization of FPP to form the basic sativene skeleton. A series of post-cyclization modifications, including oxidations and rearrangements catalyzed by enzymes such as cytochrome P450 monooxygenases, ultimately yield this compound.

Conclusion

This technical guide provides a comprehensive framework for the isolation and characterization of this compound from Cochliobolus sativus. By understanding the principles behind each step, from fungal cultivation to structural elucidation, researchers can reliably obtain this bioactive compound for further investigation. The methodologies described herein are foundational for exploring the full therapeutic and biotechnological potential of this compound and other fascinating secondary metabolites from the fungal kingdom.

References

- Tamura, S., et al. (1963). Isolation of this compound as a Natural Plant Growth Regulator and its Chemical Structure. Agricultural and Biological Chemistry, 27(10), 738-739.

- de Mayo, P., Spencer, E. Y., & White, R. W. (1961). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. Canadian Journal of Chemistry, 39(8), 1608-1612.

-

HiMedia Laboratories. Czapek Dox Broth, Granulated. [Link]

-

Micromaster. Czapek Dox Broth. [Link]

-

AuSaMicS. Czapek-Dox Broth — semi-synthetic medium for cultivation of fungi. [Link]

-

CABI. Cochliobolus sativus (root and foot rot). [Link]

-

Wikipedia. Cochliobolus sativus. [Link]

- Ghosh, S., et al. (2022). Production of Bioactive Compounds with Broad Spectrum Bactericidal Action, Bio-Film Inhibition and Antilarval Potential by the Secondary Metabolites of the Endophytic Fungus Cochliobolus sp.

-

Frontiers in Plant Science. (2022). Production of secondary metabolites using tissue culture-based biotechnological applications. [Link]

-

MDPI. (2023). Neuroprotection with Bioactive Compounds. [Link]

-

MDPI. (2023). Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants. [Link]

- Arabi, M. I. E., & Jawhar, M. (2005). A Method for Purifying Cochliobolus sativus Cultures Contaminated with Bacteria.

- Brodelius, P., & Pedersen, H. (1993). Increasing secondary metabolite production in plant-cell culture by redirecting transport. Trends in Biotechnology, 11(1), 30-36.

- Ozyigit, I. I., et al. (2022). Production of secondary metabolites using tissue culture-based biotechnological applications. Frontiers in Plant Science, 13, 989933.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ausamics.com.au [ausamics.com.au]

- 3. researchgate.net [researchgate.net]

- 4. Increasing secondary metabolite production in plant-cell culture by redirecting transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. micromasterlab.com [micromasterlab.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. exodocientifica.com.br [exodocientifica.com.br]

Helminthosporol biosynthesis pathway in fungi

An In-Depth Technical Guide to the Helminthosporol Biosynthesis Pathway in Fungi

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound and its related seco-sativene sesquiterpenoids are fungal secondary metabolites with significant biological activities, acting as both phytotoxins and plant growth regulators. Produced by phytopathogenic fungi such as Bipolaris sorokiniana (teleomorph Cochliobolus sativus), these compounds play a critical role in plant-fungus interactions. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, synthesizing current genomic and biochemical knowledge. We will dissect the core three-gene biosynthetic gene cluster (sat BGC) responsible for the transformation of the primary metabolite farnesyl pyrophosphate (FPP) into the key intermediate, prethis compound. The pathway proceeds through three critical, enzyme-catalyzed steps: the cyclization of FPP to a sativene backbone by a sesquiterpene synthase (STS), a subsequent oxidative C-C bond cleavage by a specialized cytochrome P450 monooxygenase (P450), and a final reduction by an aldo-keto reductase (AKR). This guide details these steps, presents field-proven methodologies for pathway investigation—including fungal cultivation, heterologous expression, and in vitro enzyme assays—and discusses the broader context of regulation and quantitative analysis.

Part 1: Introduction to this compound and its Biological Significance

Bipolaris sorokiniana (syn. Helminthosporium sativum) is a destructive fungal pathogen responsible for a variety of diseases in cereal crops like wheat and barley, including spot blotch, root rot, and seedling blight.[1][2] Its virulence is not solely dependent on physical invasion but is significantly amplified by the secretion of a cocktail of secondary metabolites.[2] Among the most notable of these are this compound and its direct precursor, prethis compound.[3]

These molecules belong to a class of sesquiterpenoids characterized by a unique bicyclo[3.2.1]octane core, known as seco-sativenes.[4][5] Their biological effects are concentration-dependent and pleiotropic. At higher concentrations, they act as non-host-specific phytotoxins, disrupting cell membranes and causing necrotic lesions on plant tissues, which facilitates fungal infection.[6] Conversely, at lower concentrations, this compound exhibits gibberellin-like activity, promoting shoot elongation in plants like rice seedlings, highlighting its potential as a plant growth regulator.[4] This dual functionality makes the this compound pathway a compelling target for research, both for developing strategies to mitigate crop diseases and for exploring novel agrochemicals.

Part 2: The Core Biosynthetic Pathway

The assembly of the complex this compound structure begins with a universal precursor from primary metabolism and is orchestrated by a dedicated set of enzymes encoded within a compact biosynthetic gene cluster (BGC).

Precursor Supply: The Mevalonate Pathway and Farnesyl Pyrophosphate

Like all terpenes, the journey to this compound begins with simple carbon building blocks. In fungi, the mevalonate (MVA) pathway converts acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[7][8] An essential enzyme, Farnesyl Pyrophosphate Synthase (FPPS), then catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to produce the central C15 intermediate, farnesyl pyrophosphate (FPP) .[9] FPP stands at a critical metabolic node, serving as the departure point for the synthesis of all sesquiterpenes and sterols, including the essential membrane component ergosterol.[10][11]

The sat Biosynthetic Gene Cluster (BGC)

Genomic investigations into B. sorokiniana have successfully identified a three-gene cassette, the sat cluster, that encodes the core machinery for seco-sativene biosynthesis.[4] The colocalization of these genes ensures their coordinated expression and facilitates the efficient production of the pathway intermediates. The core enzymes identified are a sesquiterpene synthase (STS), a cytochrome P450 monooxygenase (SatB), and an aldo-keto reductase (SatC).[4]

Step 1: Cyclization to Sativene by a Sesquiterpene Synthase

The first committed step in the pathway is the complex cyclization of the linear FPP molecule into a polycyclic hydrocarbon scaffold. This transformation is catalyzed by a sesquiterpene synthase (STS) . The enzyme first facilitates the removal of the diphosphate group from FPP, generating a reactive farnesyl carbocation.[12] Through a series of intramolecular attacks, hydride shifts, and rearrangements within the enzyme's active site, this cation is folded and stitched into the tricyclic sativene structure. This step is foundational, as it establishes the core carbon skeleton that defines this family of molecules.

Step 2: Oxidative Cleavage by Cytochrome P450 (SatB)

The conversion of the sativene skeleton into a seco-sativene (meaning "cleaved" sativene) is the most chemically remarkable step in the pathway. This reaction is catalyzed by SatB , a highly specific cytochrome P450 monooxygenase .[4] P450 enzymes are heme-containing proteins that activate molecular oxygen to perform a vast array of oxidative reactions.[13][14] In this pathway, SatB mediates the oxidative cleavage of the C14-C15 bond within the sativene ring system.[4] This creates the characteristic bicyclo[3.2.1]octane core and introduces an aldehyde functional group at C14, forming a key intermediate. This type of C-C bond cleavage is a powerful enzymatic transformation that generates significant structural diversity in natural products.

Step 3: Reduction to Prethis compound by an Aldo-Keto Reductase (SatC)

Following the oxidative cleavage, the aldehyde group on the intermediate is regioselectively reduced to a primary alcohol. This reaction is performed by SatC , an aldo-keto reductase (AKR) , which utilizes NAD(P)H as a cofactor.[4] The product of this reduction is prethis compound , a stable and abundant intermediate that is itself biologically active.[3][4]

Final Conversion to this compound

The final step in the pathway is the conversion of prethis compound to this compound. Structurally, this involves the oxidation of the C14 primary alcohol back to an aldehyde and the reduction of the C9 ketone to a hydroxyl group. The specific enzyme(s) responsible for these final redox transformations have not yet been fully characterized but are presumed to be additional oxidoreductases encoded elsewhere in the fungal genome or within the broader vicinity of the sat cluster.[4]

Diagram of the this compound Biosynthesis Pathway

Sources

- 1. Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole-genome sequence analysis of Bipolaris sorokiniana infecting wheat in India and characterization of ToxA gene in different isolates as pathogenicity determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sativene-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering [beilstein-journals.org]

- 9. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 12. An HMM approach expands the landscape of sesquiterpene cyclases across the kingdom Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. sas.rochester.edu [sas.rochester.edu]

Chemical structure and stereochemistry of Helminthosporol

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Helminthosporol

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a sesquiterpenoid natural product of significant interest due to its biological activities. We will delve into the elucidation of its complex chemical architecture, explore its distinct stereochemical features, and outline the biosynthetic and analytical methodologies crucial for its study. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, chemical biology, and drug development.

Introduction: The Significance of this compound

This compound is a bioactive sesquiterpenoid first isolated from the fungus Helminthosporium sativum (now known as Bipolaris sorokiniana), a notable plant pathogen.[1] With the molecular formula C₁₅H₂₄O₂, this compound has garnered scientific attention not for its phytotoxicity, but for its role as a plant growth regulator, exhibiting gibberlin-like activity by promoting the elongation of rice seedling shoots.[1][2] Structurally, it is closely related to its precursor, helminthosporal, a phytotoxic dialdehyde produced by the same fungus.[1][3] this compound belongs to the seco-sativene class of sesquiterpenoids, which are characterized by a unique bicyclo[3.2.1]octane core skeleton derived from an unusual biosynthetic pathway.[1] Understanding its precise three-dimensional structure is paramount for elucidating its mechanism of action and exploring its potential for agrochemical or pharmaceutical applications.

Elucidation of the Planar Chemical Structure

The determination of this compound's planar structure was a result of classic chemical degradation and modern spectroscopic techniques. The core structure consists of a bicyclo[3.2.1]octane framework substituted with an isopropyl group, a methyl group, a hydroxymethyl group (a primary alcohol), and an α,β-unsaturated aldehyde.[3]

Functional Group Analysis

Initial chemical and spectroscopic analyses identified the key functional groups:

-

Alcohol and Carbonyl: The presence of two oxygen atoms was attributed to alcohol and carbonyl functionalities, supported by infrared (IR) spectroscopy bands at approximately 3440 cm⁻¹ (O-H stretch) and 1645 cm⁻¹ (C=O stretch).[3] The formation of a 2,4-dinitrophenylhydrazone confirmed the carbonyl group.[3]

-

α,β-Unsaturated Aldehyde: The IR spectrum also showed a band at 2740 cm⁻¹ and a sharp singlet in the ¹H NMR spectrum at τ = -0.2 (δ ≈ 9.8 ppm), both characteristic of an aldehyde proton.[3] Furthermore, a strong absorption in the ultraviolet (UV) spectrum at 267 mµ indicated a conjugated system.[3] Reduction of this compound with sodium borohydride yielded a glycol, and the disappearance of this UV absorption confirmed that the aldehyde is conjugated with a carbon-carbon double bond.[3]

Spectroscopic Data Synopsis

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive blueprint of the carbon-hydrogen framework. While a complete dataset requires access to original research articles, the key features are well-established.

| Spectroscopic Data for this compound | |

| Technique | Key Observations and Interpretations |

| UV-Vis | λ_max ≈ 267 mµ; indicative of an α,β-unsaturated aldehyde chromophore.[3] |

| Infrared (IR) | ~3440 cm⁻¹ (O-H stretch), ~2740 cm⁻¹ (Aldehydic C-H stretch), ~1645 cm⁻¹ (Conjugated C=O stretch).[3] |

| ¹H NMR | Sharp singlet (1H) at δ ≈ 9.8 ppm (aldehyde proton); signals for olefinic protons; complex multiplets for the bicyclic ring protons; distinct signals for one methyl and one isopropyl group.[3] |

| ¹³C NMR | Signals corresponding to an aldehyde carbonyl, two olefinic carbons, a hydroxymethyl carbon, and the aliphatic carbons of the bicyclo[3.2.1]octane core and isopropyl/methyl substituents. |

Note: Specific chemical shift values can vary slightly based on the solvent and instrument frequency used.

The Complex Stereochemistry of this compound

The biological activity of a chiral molecule like this compound is intrinsically linked to its three-dimensional arrangement. The molecule contains multiple stereocenters within its rigid bicyclic core, making the determination of its absolute configuration a non-trivial but essential task.

Defining the Absolute Configuration

The absolute stereochemistry of this compound has been established through a combination of techniques, most definitively by single-crystal X-ray diffraction of related compounds.[1] This powerful analytical method provides an unambiguous determination of the spatial arrangement of every atom in the molecule.[4] Chiroptical methods, such as Circular Dichroism (CD), which measures the differential absorption of left- and right-circularly polarized light, are also invaluable.[5] For α,β-unsaturated ketones and aldehydes, the sign of the Cotton effect in the CD spectrum can be correlated to the helicity of the chromophore, providing crucial information about the absolute configuration.[5]

The established structure reveals a specific and consistent stereochemistry across all chiral centers, which is critical for its interaction with biological targets.

Visualization of the Stereostructure

The following diagram illustrates the complete chemical structure of this compound, including the absolute stereochemistry at its chiral centers.

Caption: Chemical Structure of this compound.

Biosynthesis: A Sesquiterpenoid Pathway

This compound is classified as a sesquiterpenoid, a large family of C15 natural products derived from three isoprene units.[6][7] The biosynthesis of all sesquiterpenoids originates from the common precursor, farnesyl pyrophosphate (FPP).[6][8]

The formation of the unique seco-sativene skeleton of this compound involves a complex series of enzymatic reactions, initiated by a sesquiterpene synthase (STS). The generally accepted pathway involves:

-

Ionization: The process begins with the enzyme-catalyzed removal of the diphosphate group from FPP, generating a farnesyl carbocation.[6]

-

Cyclization: This highly reactive carbocation undergoes intramolecular cyclization, where the cation attacks one of the double bonds within the farnesyl chain. This leads to the formation of various cyclic intermediates.

-

Rearrangement and Cleavage: For seco-sativenes, the pathway is believed to proceed through a sativene intermediate. A subsequent oxidative cleavage of a carbon-carbon bond within the ring system generates the characteristic bicyclo[3.2.1]octane core.

-

Post-Modification: A series of oxidation and reduction steps, catalyzed by enzymes such as cytochrome P450s and dehydrogenases, installs the final aldehyde and alcohol functionalities to yield this compound.

Caption: Generalized biosynthetic pathway of this compound.

Experimental Protocols for Structural Analysis

The rigorous characterization of this compound relies on a suite of advanced analytical techniques. Below are standardized protocols for the two most critical methodologies: NMR spectroscopy for structural elucidation and X-ray crystallography for absolute configuration determination.

Protocol: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring a comprehensive NMR dataset for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.[9]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

1D Spectra: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

-

2D Spectra (Crucial for full assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks (i.e., which protons are adjacent).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and assembling the complete molecular structure.

-

-

-

Data Processing and Interpretation:

-

Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze the chemical shifts, coupling constants, and 2D correlations to assign every proton and carbon signal to its specific position in the this compound structure.

-

Protocol: Single-Crystal X-ray Diffraction

This protocol provides the workflow for determining the absolute stereochemistry of a crystalline compound like this compound or its derivatives.[4][10]

-

Crystal Growth (Rate-Limiting Step):

-

Dissolve highly purified this compound in a minimal amount of a suitable solvent.

-

Employ a slow crystallization technique. Common methods include:

-

Slow evaporation of the solvent.

-

Vapor diffusion of an anti-solvent into the sample solution.

-

-

The goal is to obtain single, high-quality crystals with dimensions typically between 0.1-0.5 mm, free of defects.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Place the mounted crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.

-

Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector over a wide range of angles.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Use specialized software to solve the phase problem and generate an initial electron density map, revealing the atomic positions.

-

Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit.

-

-

Absolute Configuration Determination:

-

For non-centrosymmetric space groups, calculate the Flack parameter. A value close to 0 confirms the assigned absolute configuration is correct, while a value near 1 indicates the opposite enantiomer. This step is the definitive confirmation of the molecule's "handedness."

-

Caption: Workflow for the complete structural elucidation of this compound.

Conclusion

This compound represents a fascinating case study in natural product chemistry. Its unique seco-sativene structure, elucidated through a combination of chemical and spectroscopic methods, and its precisely defined stereochemistry, confirmed by chiroptical and crystallographic techniques, are foundational to its distinct biological role as a plant growth regulator. The methodologies detailed herein not only serve as a guide for the study of this compound itself but also represent the gold-standard approach for the structural characterization of novel, complex natural products. Further research into its biosynthetic pathway and mode of action will undoubtedly provide deeper insights and may unlock new applications in agriculture and beyond.

References

-

Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC. PubMed Central. Available at: [Link]

-

KEGG PATHWAY: Sesquiterpenoid and triterpenoid biosynthesis - Reference pathway. Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]

-

KEGG PATHWAY: map00909. Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]

-

The biosynthesis of sesquiterpenoid and triterpenoid at different... ResearchGate. Available at: [Link]

-

A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC. PubMed Central. Available at: [Link]

-

Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. ResearchGate. Available at: [Link]

-

Syntheses of Several Compounds Related to this compound and their Plant-growth Regulating Activities. Journal of Agricultural and Biological Chemistry. Available at: [Link]

-

The Total Synthesis of Helminthosporal. Journal of the American Chemical Society. Available at: [Link]

-

Determination of Absolute and Relative Configuration by Chiroptical Methods. Comprehensive Organic Synthesis. Available at: [Link]

-

Configuration Determinations of Flexible Marine Natural Products. Encyclopedia.pub. Available at: [Link]

-

Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

-

Structures and absolute configurations of antibiotics of the oligosporon group from the nematode-trapping fungus Arthrobotrys oligospora. PubMed. Available at: [Link]

-

Isolation of this compound as a Natural Plant Growth Regulator and its Chemical Structure. J-Stage. Available at: [Link]

-

Stereochemical preferences for chiral substrates by the bacterial phosphotriesterase. Biochemistry. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. Available at: [Link]

-

X-Ray Crystallography of Viruses. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. KEGG PATHWAY: Sesquiterpenoid and triterpenoid biosynthesis - Reference pathway [kegg.jp]

- 7. KEGG PATHWAY: map00909 [genome.jp]

- 8. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 10. X-Ray Crystallography of Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Facet of a Fungal Metabolite: A Technical Guide to Helminthosporol and its Derivatives in Plant Pathogenesis

Preamble: Beyond a Simple Toxin

In the intricate dance of plant-pathogen interactions, secondary metabolites often serve as the primary chemical weapons wielded by microbial invaders. Among these, the sesquiterpenoid family of Helminthosporol, produced by devastating fungal pathogens such as Cochliobolus and Bipolaris species, presents a fascinating case of dual functionality.[1][2][3] Initially identified as a phytotoxin responsible for inducing disease symptoms, its derivatives are now also understood to act as molecular mimics of essential plant hormones, hijacking host signaling pathways to facilitate infection. This guide provides an in-depth technical exploration of this compound and its derivatives, designed for researchers, scientists, and drug development professionals. We will dissect their biosynthesis, elucidate their complex mechanisms of action, detail robust experimental protocols for their study, and explore their profound implications for plant pathology and beyond.

The this compound Family: Structure and Pathogenic Origin

This compound and its related compounds are sesquiterpenoids, a class of 15-carbon isoprenoids, produced by several pathogenic ascomycete fungi.[1] The most notable producer is Cochliobolus sativus (anamorph: Bipolaris sorokiniana), the causal agent of common root rot, spot blotch, and black point in cereals like barley and wheat.[3][4][5] Other significant pathogens producing these metabolites include Bipolaris oryzae, responsible for brown spot of rice, and Helminthosporium maydis, which causes southern corn leaf blight.[6][7][8][9]

The core molecular structures are characterized by a bicyclic carbon skeleton. The functional groups attached to this skeleton dictate their biological activity, creating a spectrum from potent toxins to growth regulators.

| Compound | Key Structural Feature(s) | Primary Role in Pathogenesis | Fungal Source Example |

| Prethis compound | Hemiacetal group | Precursor to phytotoxins; disrupts cell membranes.[2][10][11] | Bipolaris sorokiniana |

| Helminthosporal | Dialdehyde groups | Potent non-host-specific phytotoxin; causes rapid membrane damage.[1][12] | Helminthosporium sativum |

| This compound | Monoaldehyde and hydroxymethyl groups | Plant growth regulator with gibberellin-like activity; weaker phytotoxin.[1][13][14] | Helminthosporium sativum |

| Helminthosporic Acid | Carboxylic acid and aldehyde groups | Stable derivative with strong gibberellin-agonist activity.[1][15][16] | Synthetic analog/metabolite |

Biosynthesis: A Fungal Assembly Line

The biosynthesis of this compound derivatives is a complex process originating from the mevalonate pathway, which produces the universal isoprenoid precursor, farnesyl pyrophosphate (FPP). While the complete enzymatic pathway is still an area of active research, a putative pathway can be constructed based on known sesquiterpenoid biosynthesis principles. The process involves cyclization of FPP to form the core sativene skeleton, followed by a series of oxidative modifications.

The rationale for studying this pathway is twofold: understanding it provides potential targets for fungicide development (e.g., inhibiting key synthases) and opens avenues for synthetic biology approaches to produce these molecules for further study.

Caption: Putative biosynthesis pathway of this compound derivatives.

The Dual Mechanism of Pathogenesis

The pathogenic success of fungi producing these metabolites stems from a sophisticated, two-pronged attack on the host plant. This dual mechanism involves direct cellular damage and manipulation of the plant's hormonal signaling.

The Phytotoxic Assault: Membrane Disruption

The dialdehyde derivative, Helminthosporal, and its precursor, Prethis compound, act as potent, non-host-specific phytotoxins.[2] Their primary mode of action is the rapid disruption of cellular membrane integrity.[12]

-

Causality: The aldehyde functional groups are highly reactive and are thought to interact with membrane proteins and lipids. This interaction compromises the selective permeability of both the plasma membrane (plasmalemma) and the vacuolar membrane (tonoplast).[12]

-

Experimental Evidence: Studies using barley roots and red beet tissue have demonstrated that treatment with Helminthosporal leads to a significant increase in the apparent free space (AFS) and a rapid efflux of cellular contents, such as betacyanin pigment.[12] Crucially, this membrane leakage occurs equally fast under both aerobic and anaerobic conditions, indicating that the damage is a direct chemical interaction with the membranes, independent of respiratory inhibition.[12] This disruption is a key factor in causing the necrotic lesions and blights characteristic of diseases like southern corn leaf blight.[6][7]

The Trojan Horse: Gibberellin Agonism

In a more subtle, yet equally insidious, mechanism, this compound and particularly its more stable derivative, Helminthosporic acid, function as agonists of the plant hormone gibberellin (GA).[1][15][16] Gibberellins are critical regulators of plant growth and development, including seed germination, stem elongation, and flowering.

-

Molecular Mimicry: Helminthosporic acid binds directly to the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][15] This binding event is the critical first step in GA signaling.

-

Hijacking the Signaling Cascade: The binding of Helminthosporic acid to GID1 induces a conformational change that promotes the formation of a GID1-DELLA protein complex.[1][15][16] DELLA proteins are transcriptional regulators that act as master repressors of GA-responsive growth. The formation of this complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome.

-

Pathogenic Consequence: By inducing the degradation of DELLA repressors, the fungus effectively manipulates the plant's own growth regulation machinery.[1] This can lead to inappropriate growth responses, disrupt normal development, and potentially reallocate the plant's energy resources in a way that benefits the invading pathogen. For the pathogen, this could mean suppressing defense-related gene expression that is often antagonistically regulated with growth pathways.

Caption: The dual pathogenic strategy of this compound derivatives.

Plant Defense Responses and Fungal Counter-Measures

Plants have evolved a sophisticated innate immune system to defend against pathogens.[17][18][19] This system includes both pre-formed physical barriers and inducible defenses that are activated upon pathogen recognition.

-

Structural Defenses: The first line of defense includes the cuticle and cell wall.[17] Upon attack, plants can reinforce these barriers through callose deposition at the site of attempted penetration, forming structures called papillae.[17]

-

Biochemical Defenses: Plants produce a range of antimicrobial compounds, including phytoalexins and pathogenesis-related (PR) proteins, and generate reactive oxygen species (ROS) to combat invaders.[20]

-

Fungal Suppression: this compound and related toxins play a crucial role in overcoming these defenses. It has been suggested that these toxins can suppress the formation of papillae, effectively disabling a key structural defense mechanism at the point of entry.[8] Furthermore, by inducing rapid cell death, necrotrophic pathogens like Cochliobolus sativus create a nutrient-rich environment from the dead host tissue, allowing them to thrive.[21]

Methodologies for Research and Analysis

Studying the role of this compound requires robust methodologies for its isolation, biological characterization, and quantification. The following protocols provide a self-validating framework for researchers.

Protocol 1: Isolation and Purification from Fungal Culture

Objective: To isolate this compound and its derivatives from liquid cultures of Cochliobolus sativus.

Rationale: This protocol uses liquid-liquid extraction to separate the moderately polar sesquiterpenoids from the aqueous culture medium, followed by silica chromatography to purify the compounds based on polarity. Each step is validated by thin-layer chromatography (TLC).

Methodology:

-

Fungal Cultivation: Inoculate Cochliobolus sativus into Potato Dextrose Broth (PDB). Incubate for 14-21 days at 25°C with gentle shaking. The extended incubation is necessary to maximize secondary metabolite production.

-

Filtration: Separate the mycelium from the culture broth by filtering through several layers of cheesecloth, followed by vacuum filtration using Whatman No. 1 paper. Retain the culture filtrate.

-

Liquid-Liquid Extraction:

-

Transfer the filtrate to a separatory funnel.

-

Extract three times with an equal volume of ethyl acetate. Ethyl acetate is chosen for its efficiency in extracting sesquiterpenoids and its immiscibility with water.

-

Pool the organic layers.

-

-

Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate to remove residual water. Concentrate the extract to a crude oily residue using a rotary evaporator at <40°C to prevent thermal degradation.

-

Silica Gel Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane:ethyl acetate).

-

Apply the crude extract to the top of the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

-

Monitoring and Validation: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light and/or with a potassium permanganate stain. Fractions containing compounds with similar Rf values are pooled.

-

Final Purification: Subject the pooled fractions to further purification, if necessary, using High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.

Protocol 2: Phytotoxicity Bioassay (Membrane Damage)

Objective: To assess the membrane-disrupting activity of purified fractions.

Rationale: This assay provides a quantitative measure of phytotoxicity by measuring the leakage of betacyanin from red beet cells, a direct indicator of membrane damage.[12]

Methodology:

-

Tissue Preparation: Obtain fresh red beets. Using a cork borer, create uniform discs of tissue (e.g., 10 mm diameter, 1 mm thickness). Thoroughly wash the discs with deionized water until no more pigment leaches out. This ensures that any measured pigment release is due to treatment-induced damage.

-

Treatment Application: Place a set number of discs (e.g., 5) into a test tube containing a known buffer solution (e.g., 5 mL of 10 mM MES buffer, pH 6.5).

-

Toxin Exposure: Add the purified compound (dissolved in a minimal amount of a carrier solvent like DMSO, with a solvent-only control) to achieve the desired final concentration (e.g., 10-100 µg/mL).

-

Incubation: Incubate the tubes on a shaker at room temperature for a defined period (e.g., 4-6 hours).

-

Quantification:

-

Remove the beet discs.

-

Measure the absorbance of the surrounding buffer at 535 nm using a spectrophotometer. This absorbance is proportional to the amount of betacyanin that has leaked from the cells.

-

As a positive control (100% leakage), boil an identical set of discs in the same volume of buffer to completely disrupt the membranes.

-

-

Data Analysis: Express the results as a percentage of the total leakage observed in the boiled positive control.

Protocol 3: Quantification by LC-MS/MS

Objective: To accurately quantify this compound and its derivatives in fungal extracts or infected plant tissue.

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity for quantification.[22] The method separates compounds chromatographically before detecting them based on their unique mass-to-charge ratio and fragmentation patterns.

Methodology:

-

Sample Preparation:

-

Fungal Culture: Use the ethyl acetate extract from Protocol 1.

-

Plant Tissue: Homogenize freeze-dried, infected plant tissue and extract with an appropriate solvent (e.g., acetonitrile/water).

-

-

Solid-Phase Extraction (SPE) Cleanup: To remove interfering matrix components, pass the crude extract through an SPE cartridge (e.g., C18). Wash with a polar solvent (e.g., water) and elute the analytes with a less polar solvent (e.g., methanol or acetonitrile). This step is critical for preventing ion suppression and protecting the MS instrument.

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is added to improve ionization efficiency.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole.

-

MRM Transitions: Establish specific precursor → product ion transitions for each analyte (e.g., for Prethis compound) using pure standards.

-

-

Quantification: Generate a calibration curve using serial dilutions of authenticated analytical standards. Calculate the concentration in the unknown samples by interpolating their peak areas against the calibration curve.

Caption: A validated workflow for studying this compound derivatives.

Future Directions and Applications

The dual-action nature of this compound derivatives opens up several avenues for future research and application:

-

Fungicide Development: The enzymes in the this compound biosynthesis pathway represent potential targets for novel, specific fungicides that could inhibit the production of these virulence factors.

-

Herbicide Discovery: The potent, non-specific phytotoxicity of Helminthosporal could be leveraged to develop new natural-product-based herbicides.

-

Crop Breeding: Understanding the plant targets of these toxins and hormones can inform breeding strategies. For example, engineering the GID1 receptor to no longer recognize Helminthosporic acid could potentially confer resistance without affecting its normal gibberellin response.

-

Drug Discovery: The ability of these molecules to modulate fundamental eukaryotic signaling pathways (via protein-protein interactions) suggests they could be explored as scaffolds for developing new therapeutic agents in other fields, though this is beyond the scope of plant pathology.

By continuing to unravel the complex roles of these fungal metabolites, we can develop more effective strategies to combat plant diseases and ensure global food security.

References

- The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany.

- Helminthosporic acid functions as an agonist for gibberellin receptor. Bioscience, Biotechnology, and Biochemistry.

- Helminthosporic acid functions as an agonist for gibberellin receptor. PubMed.

- Helminthosporic acid functions as an agonist for gibberellin receptor. Taylor & Francis Online.

- The mode of action of Helminthosporal. II. Effect on the permeability of plant cell membranes.

- Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization.

- Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta.

- Helminthosporium.

- Characterization and Determination of Prethis compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.

- Helminthosporium: Secondary Metabolites, Southern Leaf Blight of Corn, and Biology.

- Gibberellin-like Activity of this compound and Helminthosporic Acid. Semantic Scholar.

- Infection Biology of Bipolaris oryzae in Rice and Defence Responses in Compatible and Less Comp

- Managing spot blotch disease in wheat: Conventional to molecular aspects. PMC - NIH.

- Southern Corn Leaf Blight- An Important Disease of Maize: An Extension Fact Sheet.

- Cochliobolus s

- Plants' innate defence mechanisms against phytop

- Plant Defence Against P

- Biology of B. sorokiniana (syn. Cochliobolus sativus) in genomics era.

- Plants Defense Mechanisms Against P

- Comparative Genome Structure, Secondary Metabolite, and Effector Coding Capacity across Cochliobolus P

- How do plants defend themselves against pathogens-Biochemical mechanisms and genetic interventions. PMC - NIH.

- Cochliobolus sativus (Common root rot and spot blotch fungus). UniProt.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Cochliobolus sativus - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. plantpath.caes.uga.edu [plantpath.caes.uga.edu]

- 7. datapdf.com [datapdf.com]

- 8. Infection Biology of Bipolaris oryzae in Rice and Defence Responses in Compatible and Less Compatible Interactions [mdpi.com]

- 9. api.seea.org.in [api.seea.org.in]

- 10. researchgate.net [researchgate.net]

- 11. Managing spot blotch disease in wheat: Conventional to molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gibberellin-like Activity of this compound and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]

- 15. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. scispace.com [scispace.com]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. [PDF] Plants Defense Mechanisms Against Pathogens | Semantic Scholar [semanticscholar.org]

- 20. How do plants defend themselves against pathogens-Biochemical mechanisms and genetic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparative Genome Structure, Secondary Metabolite, and Effector Coding Capacity across Cochliobolus Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Helminthosporol on Plant Cells

Abstract

Helminthosporol, a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Cochliobolus sativus (also known as Bipolaris sorokiniana or Helminthosporium sativum), presents a fascinating duality in its interaction with plant cells. Initially identified as a natural plant growth regulator with potent gibberellin-like activity, subsequent research has unveiled its role as a phytotoxin that disrupts fundamental cellular processes.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound and its related analogues, Helminthosporal and Helminthosporic acid. We will delve into its molecular agonism of the gibberellin signaling pathway, its disruptive impact on cellular membrane integrity and ion homeostasis, and its inhibitory effects on key bioenergetic and defense-related enzymatic activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this complex natural product.

Introduction to this compound: A Molecule of Contradictions

First isolated in 1963, this compound emerged from studies on metabolites of plant pathogenic fungi and was quickly recognized for its remarkable ability to stimulate shoot elongation in rice seedlings, mimicking the effects of gibberellins.[2][3] This sesquiterpenoid, along with its oxidized form Helminthosporal and the more stable and active derivative Helminthosporic acid, belongs to a class of natural products with significant biological activity.[2][4] While its growth-promoting properties have been a key area of investigation, it is crucial to recognize that this compound is also a phytotoxin produced by a pathogen, contributing to disease development.[5][6][7] This dual nature—a growth promoter at low concentrations and a toxin at higher concentrations—makes its mechanism of action a compelling subject of study.[7]

The Dual Mechanism of Action: Growth Promotion and Phytotoxicity

The physiological effects of this compound on plant cells are best understood as a combination of two distinct, yet interconnected, mechanisms: a specific interaction with the gibberellin signaling pathway and a more general, disruptive effect on cellular membranes.

Gibberellin-like Activity: A Molecular Agonist of the GA Receptor

One of the most well-documented effects of this compound and its derivatives is their ability to induce responses typical of gibberellins (GAs).[2][8] This is not merely a superficial resemblance; studies have shown a direct molecular interaction with the GA signaling cascade.

Molecular Mechanism:

Helminthosporic acid, a more stable analogue, has been demonstrated to function as a direct agonist for the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[2] The binding of Helminthosporic acid to GID1 initiates a conformational change that promotes the formation of a GID1-DELLA protein complex.[2] DELLA proteins are nuclear-localized transcriptional regulators that act as repressors of GA-responsive genes.[9] The formation of the GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome.[2][9] The removal of this repressor protein liberates transcription factors that activate the expression of genes responsible for cell elongation and growth, thus mimicking the effect of natural gibberellins.[2]

It is noteworthy that Helminthosporic acid often exhibits higher gibberellin-like activity than this compound itself, likely due to its greater chemical stability.[2][4] This molecular mimicry provides a clear basis for the observed growth-promoting effects, such as the elongation of the second leaf sheath in rice seedlings.[2][3]

Caption: Helminthosporic acid mimics gibberellin by binding to the GID1 receptor, leading to DELLA protein degradation and promoting growth.

Disruption of Cellular Membranes and Ion Homeostasis

Contrasting with its specific hormonal activity, this compound and its aldehyde form, Helminthosporal, exert a potent, damaging effect on plant cell membranes.[1][5][6] This action is a key component of its phytotoxicity and is independent of its effects on respiration.[5][6]

Primary Targets and Consequences:

The primary targets of this disruptive activity are the plasmalemma (cell membrane) and the tonoplast (vacuolar membrane).[5][6] Exposure to Helminthosporal leads to a rapid increase in membrane permeability.[5][6] This is experimentally observed as an increased leakage of ions and molecules from the cell, such as the efflux of betacyanin pigment from red beet root tissue.[5][6] Another indicator of membrane damage is an increase in the "apparent free space" of root tissues, signifying a loss of the cell's ability to regulate the uptake and retention of solutes.[5][10][11]

This loss of membrane integrity has profound consequences for cellular function:

-

Disrupted Ion Gradients: The uncontrolled movement of ions across membranes dissipates the electrochemical gradients essential for nutrient transport, cellular signaling, and energy production.

-

Inhibition of Transport Processes: The activity of membrane-bound proteins, such as proton pumps (H+-ATPases), is compromised, further crippling the cell's ability to maintain homeostasis.[1]

Inhibition of Key Bioenergetic and Defense Pathways

The widespread membrane damage caused by this compound leads to the inhibition of critical metabolic processes housed within membrane-bound organelles.[1]

-

Mitochondrial Respiration: By increasing the permeability of the inner mitochondrial membrane to protons and substrate anions, this compound effectively uncouples the electron transport chain from ATP synthesis, thereby inhibiting oxidative phosphorylation.[1]

-

Photosynthesis: Similarly, in chloroplasts, the toxin disrupts the proton gradient across the thylakoid membrane, leading to the inhibition of photophosphorylation.[1]

-

Cell Wall Defense: this compound strongly inhibits the activity of 1,3-beta-glucan synthase, an enzyme located at the plasma membrane that is crucial for the synthesis of callose.[1] Callose deposition is a key plant defense mechanism, acting as a physical barrier against pathogen invasion. Its inhibition weakens the plant's ability to defend itself.

Experimental Protocols for Elucidating the Mechanism of Action

To aid researchers in studying the effects of this compound, this section provides methodologies for key experiments.

Protocol 3.1: Bioassay for Gibberellin-like Activity - Rice Seedling Elongation

This classic bioassay quantifies the growth-promoting effects of this compound by measuring the elongation of the second leaf sheath of rice seedlings.

Methodology:

-

Seed Sterilization and Germination: Surface sterilize rice seeds (e.g., Oryza sativa L.) with 70% ethanol for 1 minute, followed by 2% sodium hypochlorite for 30 minutes. Rinse thoroughly with sterile distilled water. Germinate seeds on moist filter paper in the dark at 28-30°C for 48 hours.

-

Seedling Selection: Select uniformly germinated seedlings and transfer them to vials or test tubes containing the test solutions.

-

Test Solutions: Prepare a dilution series of this compound or its analogues (e.g., 0.1, 1, 10, 50, 100 ppm) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5). Include a negative control (buffer only) and a positive control (e.g., 10 ppm Gibberellic acid, GA₃).

-

Incubation: Incubate the seedlings under controlled conditions (e.g., 30°C, continuous light) for 5-7 days.

-

Measurement: After the incubation period, carefully remove the seedlings and measure the length of the second leaf sheath from the coleoptilar node to the ligule.

-

Data Analysis: Calculate the average length for each treatment group and compare it to the controls. Plot a dose-response curve.

Protocol 3.2: Assay for Membrane Permeability - Betacyanin Leakage from Beet Root

This protocol assesses membrane damage by quantifying the leakage of betacyanin pigment from beet root tissue.

Methodology:

-

Tissue Preparation: Obtain fresh red beets (Beta vulgaris). Using a cork borer, excise uniform discs (e.g., 10 mm diameter, 1 mm thick). Thoroughly wash the discs with deionized water to remove pigment from damaged cells on the surface until the wash water is clear.

-

Treatment: Place a set number of discs (e.g., 5-10) into test tubes containing a known volume (e.g., 10 mL) of deionized water or a buffered solution. Add this compound or Helminthosporal to achieve the desired final concentrations. Include a negative control (solvent only) and a positive control for maximal leakage (e.g., boiling the discs or treating with a detergent like Triton X-100).

-

Incubation: Incubate the tubes at room temperature on a shaker for a defined period (e.g., 2-4 hours).

-

Measurement: After incubation, remove the discs. Measure the absorbance of the supernatant at ~535 nm using a spectrophotometer. This value represents the pigment leakage.

-

Total Pigment Determination: To determine the total pigment content, freeze the discs from the negative control to rupture all membranes, then thaw and resuspend them in the same volume of water. Alternatively, boil the discs. Measure the absorbance of this solution.

-

Data Analysis: Express the results as a percentage of total pigment leakage: (Absorbance of sample / Absorbance of total pigment) * 100.

Caption: Workflow for assessing this compound's dual effects on plant cells.

Summary of Quantitative Effects

The biological activity of this compound and its derivatives is highly dependent on the specific compound, concentration, and plant species being tested.

| Compound | Bioassay | Effective Concentration Range | Observed Effect | Reference |

| This compound | Rice Seedling Elongation | 10 - 300 ppm | Promotes shoot elongation | [3][7] |

| This compound | Rice Root Growth | > 50 ppm | Inhibits root growth | [7] |

| Helminthosporic Acid | Rice & Arabidopsis Growth | Not specified | Higher GA-like activity than this compound | [2] |

| Helminthosporal | Red Beet Respiration | 1.0 - 2.0 mM | Strong inhibition of oxygen uptake | [5][6] |

| Helminthosporal | Red Beet Betacyanin Efflux | 1.0 - 2.0 mM | Immediate and large efflux of pigment | [5][6] |

Concluding Remarks and Future Directions

The mechanism of action of this compound on plant cells is a prime example of the functional complexity of natural products. Its ability to act as a potent agonist of the gibberellin signaling pathway at the molecular level explains its growth-promoting properties. Simultaneously, its capacity to cause widespread, non-specific damage to cellular membranes underpins its phytotoxicity. This duality highlights the delicate balance between hormonal regulation and cellular integrity in plant health.

Future research should focus on several key areas:

-

Receptor Specificity: Elucidating the precise structural determinants of this compound and its analogues for binding to different GID1 orthologs across various plant species.

-

Synergistic and Antagonistic Interactions: Investigating how this compound interacts with other plant hormones, such as auxins and salicylic acid, which are known to be involved in plant-pathogen interactions.[12][13][14]

-

Biotechnological Applications: Exploring the potential of non-toxic synthetic analogues as novel plant growth regulators, while leveraging the phytotoxic properties of other derivatives for potential bioherbicide development.

A deeper understanding of how this single molecule can elicit such divergent responses will not only advance our knowledge of plant physiology and pathology but also open new avenues for agricultural biotechnology.

References

-

Briquet, M., Vilret, D., Goblet, P., Mesa, M., & Eloy, M. C. (1998). Plant cell membranes as biochemical targets of the phytotoxin this compound. Journal of Bioenergetics and Biomembranes, 30(3), 285–295. [Link]

-

Sakamoto, T., et al. (2017). Helminthosporic acid functions as an agonist for gibberellin receptor. Bioscience, Biotechnology, and Biochemistry, 81(12), 2354-2361. [Link]

-

White, G. A., & Taniguchi, E. (1972). The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany, 50(6), 1415-1420. [Link]

-

Sakurai, A., & Tamura, S. (1965). Syntheses of Several Compounds Related to this compound and their Plant-growth Regulating Activities. Agricultural and Biological Chemistry, 29(5), 407-411. [Link]

-

Neto, G. C., et al. (2014). The mode of action of Helminthosporal. II. Effect on the permeability of plant cell membranes. ResearchGate. [Link]

-

Chaves, F. C., et al. (2011). New Helminthosporal Analogues with Plant-Growth Regulatory Properties Synthesized via Oxyallyl Cation. ResearchGate. [Link]

-

Kato, J., Shiotani, Y., Tamura, S., & Sakurai, A. (1966). Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta, 68(4), 353–359. [Link]

-

Tamura, S., Sakurai, A., Kainuma, K., & Takai, M. (1963). Isolation of this compound as a Natural Plant Growth Regulator and its Chemical Structure. Agricultural and Biological Chemistry, 27(10), 738-739. [Link]

-

Mannan, A., et al. (2012). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. ResearchGate. [Link]

-

Samaddar, K. R., & Scheffer, R. P. (1968). Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes. Plant Physiology, 43(1), 21–28. [Link]

-

Hashimoto, T., Sakurai, A., & Tamura, S. (1967). PHYSIOLOGICAL ACTIVITIES OF this compound AND HELMINTHOSPORIC ACID: I. EFFECTS ON GROWTH OF INTACT PLANTS. Plant and Cell Physiology, 8(1), 23–34. [Link]

-

Samaddar, K. R., & Scheffer, R. P. (1968). Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes. Plant Physiology, 43(1), 21-28. [Link]

-

Hashimoto, T., & Tamura, S. (1967). PHYSIOLOGICAL ACTIVITIES OF this compound AND HELMINTHOSPORIC ACID: II. EFFECTS ON EXCISED PLANT PARTS. Plant and Cell Physiology, 8(1), 35–45. [Link]

-

Kunkel, B. N., & Harper, C. P. (2018). The roles of auxin during interactions between bacterial plant pathogens and their hosts. Journal of Experimental Botany, 69(2), 245-254. [Link]

-

Sun, T. (2004). Update on Gibberellin Signaling. A Tale of the Tall and the Short. Plant Physiology, 135(2), 668-676. [Link]

-

Kunkel, B. N., & Harper, C. P. (2021). Auxin Plays Multiple Roles during Plant-Pathogen Interactions. Cold Spring Harbor Perspectives in Biology, 13(9), a040022. [Link]

Sources

- 1. Plant cell membranes as biochemical targets of the phytotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Update on Gibberellin Signaling. A Tale of the Tall and the Short - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Auxin Plays Multiple Roles during Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The roles of auxin during interactions between bacterial plant pathogens and their hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Auxin Plays Multiple Roles during Plant-Pathogen Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Helminthosporol: A Fungal Sesquiterpenoid at the Interface of Phytotoxicity and Plant Growth Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Helminthosporol, a sesquiterpenoid metabolite produced by the phytopathogenic fungus Cochliobolus sativus (anamorph: Bipolaris sorokiniana), presents a fascinating duality in its interaction with plants.[1][2] Initially identified as a phytotoxin implicated in crop diseases like spot blotch and common root rot, subsequent research has unveiled its potent plant growth-regulating activities, particularly its remarkable gibberellin-like effects. This guide provides a comprehensive technical overview of this compound, from its fungal origin and biosynthesis to its detailed mechanism of action as a plant growth regulator. We will delve into its physicochemical properties, its dual role influencing phytotoxicity and growth promotion, and provide detailed, field-proven protocols for its extraction, purification, and bioactivity assessment. This document is intended to serve as a foundational resource for researchers in plant biology, natural product chemistry, and agrochemical development, offering insights into the complex world of this bioactive fungal metabolite.

Introduction: The Dichotomous Nature of this compound

First isolated from the fungus Helminthosporium sativum (now known as Cochliobolus sativus), this compound belongs to the sativane family of sesquiterpenoids.[1] This class of natural products is notorious for the phytotoxic effects of some of its members, which contribute to the virulence of the fungus on cereal crops like wheat and barley.[2] Indeed, at higher concentrations, this compound can induce necrotic symptoms and inhibit root growth, consistent with its role as a virulence factor.[3]

However, the scientific narrative of this compound is not solely one of a phytotoxin. At lower, micromolar concentrations, it exhibits significant plant growth-promoting properties. Most notably, it mimics the effects of gibberellins (GAs), a class of key phytohormones that regulate various developmental processes, including seed germination, stem elongation, and flowering. This gibberellin-like activity, particularly the stimulation of shoot elongation in rice seedlings, has positioned this compound as a subject of intense research for its potential applications in agriculture and as a tool to dissect the gibberellin signaling pathway.[4]

Biosynthesis of this compound: A Sesquiterpenoid Pathway

The biosynthesis of this compound in Cochliobolus sativus follows the general pathway for sesquiterpenoid synthesis, originating from the mevalonate pathway in the fungal cytoplasm. While the specific gene cluster and all the enzymes responsible for this compound have not been fully elucidated, genomic analyses of Bipolaris sorokiniana have revealed numerous biosynthetic gene clusters (BGCs) for secondary metabolites, including those for terpenes.[2][5][6][7][8][9][10][11] The pathway can be putatively reconstructed as a multi-step enzymatic process involving a sesquiterpene synthase (TPS) and subsequent modifications by cytochrome P450 monooxygenases (P450s).[12][13][14][15][16]

A putative biosynthetic pathway is outlined below:

Figure 1: Putative biosynthetic pathway of this compound.

Physicochemical Properties and Stability

| Property | Value/Description |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.34 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and ethyl acetate. Sparingly soluble in water. |

| Stability | This compound is relatively unstable and can be oxidized to Helminthosporic acid. For long-term storage, it is recommended to store it as a solution in an organic solvent at -20°C or lower, under an inert atmosphere.[11][17][18] |

The Dual Role: Phytotoxin vs. Plant Growth Regulator

The biological activity of this compound is highly concentration-dependent, a common feature of many bioactive molecules.

-

As a Phytotoxin: At higher concentrations, this compound acts as a virulence factor for Cochliobolus sativus. Its primary mode of phytotoxic action is the disruption of cell membrane integrity. This leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death and the necrotic lesions observed in infected plants.

-

As a Plant Growth Regulator: At lower concentrations, the phytotoxic effects are minimized, and the gibberellin-like activities become prominent. It can stimulate:

-

Seed Germination: Overcoming dormancy in some seeds.

-

Shoot and Leaf Elongation: Notably in rice, where it promotes the elongation of the second leaf sheath.

-

Hypocotyl Elongation: Observed in species like cucumber.

-